molecular formula C3H4O2 B044143 Methylglyoxal CAS No. 78-98-8

Methylglyoxal

Cat. No. B044143
CAS RN: 78-98-8
M. Wt: 72.06 g/mol
InChI Key: AIJULSRZWUXGPQ-UHFFFAOYSA-N
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Patent
US07029906B2

Procedure details

Methylglyoxal-containing PBS(-) solution and glutathione-containing PBS(-) solution (pH7.4) were combined to prepare solutions containing 400 μM methylglyoxal and 0, 1, 2, 4, or 8 mM glutathione. The solutions were incubated at 37° C. Samples were taken after 0, 2, 4, 8, and 24 hours; and 40 μl of 2 M perchlorate, 40 μl of 1% o-phenylenediamine, and 100 μl of 200 μM glyoxal were added to 100 μl of each sample. The mixtures were stirred, and then incubated at 25° C. for one hour. Quinoxaline derivative, which was produced by the reaction of methylglyoxal and o-phenylenediamine, was separated and quantified by HPLC using reverse-phase column according to the method of Ohmori et al. (Ohmori, S. et al., J. Chromatogr. 414: 149–155, 1987).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=[O:5])=[O:3].N[C@@H:7]([CH2:11][CH2:12][C:13]([NH:15][C@H:16]([C:19]([NH:21][CH2:22][C:23](O)=O)=O)CS)=O)C(O)=O.Cl([O-])(=O)(=O)=O.[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]>C(C=O)=O>[N:15]1[C:13]2[C:22](=[CH:23][CH:7]=[CH:11][CH:12]=2)[N:21]=[CH:19][CH:16]=1.[CH3:1][C:2]([CH:4]=[O:5])=[O:3].[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
Step Four
Name
Quantity
40 μL
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]
Name
Quantity
40 μL
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 μL
Type
solvent
Smiles
C(=O)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixtures were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare solutions
CUSTOM
Type
CUSTOM
Details
were incubated at 37° C
CUSTOM
Type
CUSTOM
Details
after 0, 2, 4, 8, and 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Name
Type
product
Smiles
CC(=O)C=O
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.